molecular formula C11H19NO2 B12948885 (R)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone

(R)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B12948885
M. Wt: 197.27 g/mol
InChI Key: JNSKMOCWGMKKHK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone is a chiral compound featuring a cyclohexyl group attached to a pyrrolidine ring with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone and ®-3-hydroxypyrrolidine.

    Formation of Intermediate: Cyclohexanone is reacted with ®-3-hydroxypyrrolidine under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the desired ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone
  • (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
  • (3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone

Uniqueness

®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone is unique due to its specific chiral configuration and the presence of both cyclohexyl and pyrrolidine moieties. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

cyclohexyl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone

InChI

InChI=1S/C11H19NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h9-10,13H,1-8H2/t10-/m1/s1

InChI Key

JNSKMOCWGMKKHK-SNVBAGLBSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N2CC[C@H](C2)O

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.